molecular formula C8H8N2O2 B8509930 (S)-4-(pyridin-3-yl)oxazolidin-2-one

(S)-4-(pyridin-3-yl)oxazolidin-2-one

Cat. No.: B8509930
M. Wt: 164.16 g/mol
InChI Key: NDRFSFDLHLOGSQ-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-4-(Pyridin-3-yl)oxazolidin-2-one is a chiral oxazolidinone derivative of significant interest in medicinal chemistry, particularly in the search for novel antibacterial agents . This compound serves as a key synthetic intermediate for constructing more complex molecules aimed at overcoming multi-drug resistant bacteria . The core structure is a bioisostere of the commercial antibiotic linezolid, where the typical phenyl B-ring is replaced by a pyridin-3-yl group; this pyridine heterocycle is widely utilized in drug discovery for its improved pharmacokinetic properties and its ability to form hydrogen bonds with biological targets . The primary research value of this scaffold lies in its potential to inhibit the growth of Gram-positive bacteria, including strains resistant to existing treatments . Like linezolid and tedizolid, related oxazolidinones function by inhibiting bacterial protein synthesis. They bind to the 50S ribosomal subunit, specifically at the A site of the peptidyl transferase center, thereby preventing the formation of the 70S initiation complex . The (S)-enantiomer is typically investigated due to its superior binding affinity and efficacy, a characteristic well-established for this class of compounds . Researchers are exploring modifications to the C-5 side chain of the oxazolidinone ring to enhance potency and combat resistance . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

(4S)-4-pyridin-3-yl-1,3-oxazolidin-2-one

InChI

InChI=1S/C8H8N2O2/c11-8-10-7(5-12-8)6-2-1-3-9-4-6/h1-4,7H,5H2,(H,10,11)/t7-/m1/s1

InChI Key

NDRFSFDLHLOGSQ-SSDOTTSWSA-N

Isomeric SMILES

C1[C@@H](NC(=O)O1)C2=CN=CC=C2

Canonical SMILES

C1C(NC(=O)O1)C2=CN=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Oxazolidinone Derivatives

Key Observations:

  • Substituent Effects : The pyridin-3-yl group in the target compound enhances aromatic π-π interactions, contributing to its high melting point (>200°C), similar to S5 . In contrast, nitrobenzyl or chloropyrimidinyl substituents (e.g., in and ) may reduce melting points due to steric or electronic effects.
  • Stereochemistry: The (S)-configuration at position 4 is critical for activity in oxazolidinones, as seen in linezolid derivatives . Compounds like (4S,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one highlight how stereochemistry influences molecular packing and biological target binding.
  • Synthetic Yields : The target compound’s inferred yield (65%) aligns with S5 , but lower than brominated analogs like S3/S4 (86–87%), likely due to pyridine coordination complicating reactions .

Antimicrobial Activity:

  • Linezolid Analogs: Derivatives like (S)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one exhibit potent antibacterial activity due to morpholino and fluorophenyl groups enhancing ribosomal binding.
  • Nitroimidazole Conjugates : Compounds such as (R)-3-(3-fluoro-4-(6-((nitroimidazolyl)oxy)pyridin-3-yl)phenyl)oxazolidin-2-one show enhanced activity against anaerobic bacteria, a trait absent in the target compound unless modified similarly.

Reactivity and Stability:

  • Hydrogenation Sensitivity : The nitro group in (S)-4-(4-nitrobenzyl)oxazolidin-2-one is reduced to an amine under catalytic hydrogenation , whereas the pyridin-3-yl group in the target compound is stable under such conditions.

Q & A

Q. What are the established synthetic routes for (S)-4-(pyridin-3-yl)oxazolidin-2-one, and how can reaction efficiency be optimized?

Methodological Answer: A common approach involves intramolecular cyclization or functionalization of pre-oxazolidinone scaffolds. For example, iron-catalyzed diastereoselective aminobromination of olefins has been used to synthesize structurally related brominated oxazolidinones (e.g., 4-[bromo(pyridin-3-yl)methyl]oxazolidin-2-one) with high diastereoselectivity (86–87% yield) . Optimization typically includes:

  • Screening catalysts (e.g., FeCl₃ vs. Fe(acac)₃) and solvents (polar aprotic solvents like DMF enhance reactivity).
  • Temperature control (reactions often proceed at 60–80°C).
  • Monitoring reaction progress via TLC or HPLC to minimize side products.

Q. How can the stereochemical configuration of (S)-4-(pyridin-3-yl)oxazolidin-2-one be confirmed experimentally?

Methodological Answer: Use chiral analytical techniques:

  • Chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) and hexane/isopropanol mobile phase.
  • Vibrational Circular Dichroism (VCD) combined with DFT calculations (B3LYP/6-311++G(d,p)) to compare experimental and simulated spectra .
  • Single-crystal X-ray diffraction (if crystals are obtainable), refined using SHELXL software .

Q. What spectroscopic methods are most reliable for characterizing this compound?

Methodological Answer: A multi-technique approach is recommended:

  • ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC, HMBC) to resolve pyridinyl and oxazolidinone ring signals. For example, oxazolidinone carbonyl carbons typically appear at ~155–160 ppm .
  • IR Spectroscopy : Identify carbonyl (C=O) stretches (~1750 cm⁻¹) and pyridinyl C=N vibrations (~1600 cm⁻¹) .
  • HRMS : Validate molecular formula (e.g., [M+H]+ calculated for C₈H₈N₂O₂: 165.0664; observed: 165.0668) .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions between experimental and theoretical spectral data?

Methodological Answer: When experimental IR/Raman or NMR spectra deviate from DFT predictions (e.g., B3LYP/6-311++G(d,p)):

  • Vibrational Mode Analysis : Re-examine scaling factors for frequency calculations (empirical scaling by 0.9613 improves accuracy) .
  • Solvent Effects : Use implicit solvation models (e.g., PCM for DMSO or CHCl₃) to refine chemical shift predictions .
  • Conformational Sampling : Perform molecular dynamics (MD) simulations to identify dominant conformers influencing spectral features.

Q. What strategies improve diastereoselectivity in the synthesis of derivatives with bulky pyridinyl substituents?

Methodological Answer: Steric and electronic control is critical:

  • Chiral Auxiliaries : Use Evans oxazolidinones to direct asymmetric induction during alkylation or acylation steps .
  • Catalytic Systems : Employ transition-metal catalysts (e.g., Ru or Rh) with chiral ligands for hydrogenation or cross-coupling reactions.
  • Additive Screening : Bulky bases (e.g., DIPEA) or Lewis acids (e.g., Mg(OTf)₂) can enhance selectivity by stabilizing transition states .

Q. How can researchers address low yields in ring-opening reactions of (S)-4-(pyridin-3-yl)oxazolidin-2-one?

Methodological Answer: Common pitfalls and solutions:

  • Protection Group Compatibility : Avoid carbonyl-containing groups (e.g., Boc/Cbz) that hinder nucleophilic attack. Dibenzyl protection is more stable under basic conditions .
  • Base Selection : Use mild bases (e.g., Cs₂CO₃ in catalytic amounts) to prevent decomposition. Excess base leads to side reactions .
  • Solvent Optimization : Polar solvents (e.g., THF/water mixtures) facilitate hydrolysis while maintaining stability.

Data Analysis & Interpretation

Q. How should researchers analyze conflicting crystallographic and computational geometry data for this compound?

Methodological Answer: Discrepancies often arise from crystal packing vs. gas-phase calculations:

  • Overlay Structures : Compare X-ray coordinates (from SHELXL-refined data ) with DFT-optimized geometries using software like Mercury®.
  • Torsional Angle Analysis : Pyridinyl-oxazolidinone dihedral angles may differ due to intermolecular forces in crystals.
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonds, π-π stacking) influencing solid-state conformations .

Q. What statistical methods are appropriate for validating reproducibility in synthetic protocols?

Methodological Answer: Implement robust quality control:

  • Design of Experiments (DoE) : Use factorial designs to test variable interactions (e.g., temperature, catalyst loading).
  • Principal Component Analysis (PCA) : Compare NMR/HRMS datasets from multiple batches to identify outliers.
  • Control Charts : Monitor yield and purity trends over 10+ syntheses to assess process stability.

Tables for Key Data

Property Experimental Value Computational (DFT) Reference
C=O Stretch (IR)1748 cm⁻¹1752 cm⁻¹
¹³C NMR (Carbonyl)158.2 ppm157.9 ppm
Dihedral Angle (X-ray)12.5°10.8° (gas phase)

Note to Researchers:

  • Always cross-validate synthetic and analytical data with multiple techniques (e.g., NMR + HRMS + X-ray).
  • For advanced stereochemical studies, collaborate with computational chemists to refine DFT parameters.

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